Ethyl 1-fluorocyclopropanecarboxylate
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Overview
Description
Ethyl 1-fluorocyclopropane-1-carboxylate: is an organic compound with the molecular formula C6H9FO2 It is a fluorinated derivative of cyclopropane, characterized by the presence of a fluorine atom and an ethyl ester group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-fluorocyclopropane-1-carboxylate typically involves the cyclopropanation of fluorinated alkenes. One common method is the reaction of ethyl diazoacetate with fluorinated alkenes in the presence of a catalyst such as dirhodium pivalate. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods: Industrial production of ethyl 1-fluorocyclopropane-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-fluorocyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Fluorinated amines or thiols.
Reduction: Ethyl 1-fluorocyclopropane-1-methanol.
Oxidation: Fluorinated carboxylic acids.
Scientific Research Applications
Chemistry: Ethyl 1-fluorocyclopropane-1-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: In biological research, fluorinated compounds like ethyl 1-fluorocyclopropane-1-carboxylate are studied for their potential as enzyme inhibitors or imaging agents. The presence of fluorine can improve the bioavailability and metabolic stability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and agrochemicals. Its reactivity and stability make it a valuable intermediate in the production of high-performance materials .
Mechanism of Action
The mechanism of action of ethyl 1-fluorocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the compound, affecting its binding affinity to enzymes or receptors. In biological systems, the compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
1,1-Difluorocyclopropane Derivatives: These compounds share the cyclopropane ring structure with multiple fluorine atoms, offering similar reactivity and applications.
Ethyl 2-fluorocyclopropane-1-carboxylate: Another fluorinated cyclopropane derivative with slight structural differences, leading to variations in reactivity and applications.
Uniqueness: Ethyl 1-fluorocyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in synthesis, research, and industry .
Biological Activity
Ethyl 1-fluorocyclopropanecarboxylate is a fluorinated cyclopropane derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with a fluorine atom and an ethyl ester group. The presence of fluorine is known to influence the compound's reactivity and biological properties due to its electronegativity and ability to stabilize certain molecular conformations.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Fluorinated compounds often exhibit altered binding affinities to enzymes compared to their non-fluorinated counterparts. For example, in studies involving monoamine oxidases (MAOs), fluorinated cyclopropanes demonstrated enhanced inhibitory effects, suggesting that the introduction of fluorine increases the ring strain, thereby improving binding interactions with the enzyme active site .
- Receptor Modulation : this compound has been investigated for its potential as a modulator of G-protein coupled receptors (GPCRs), particularly in relation to group III metabotropic glutamate receptors (mGluRs). The fluorine substituent may enhance receptor affinity and selectivity, which is critical for developing therapeutic agents targeting neurological disorders .
Biological Activity Overview
Research findings indicate that this compound exhibits various biological activities across different assays:
- Antitumor Activity : In vitro studies have shown that compounds similar to this compound can inhibit tumor cell proliferation at concentrations significantly higher than those required for enzyme inhibition. This suggests a complex relationship between enzyme activity and antiproliferative effects .
- Inhibition of Cyclooxygenase (COX) Enzymes : Some analogs have been evaluated for their ability to inhibit COX-1, an enzyme involved in inflammation and pain pathways. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating promising anti-inflammatory potential .
Table 1: Biological Activity Summary
Compound | Target | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MAO A/B | 6.4 - 20 | Competitive inhibition |
Analog A | COX-1 | 1.1 | Inhibition of prostaglandin synthesis |
Analog B | Tumor cells (OVCAR-3) | >100 | Indirect antiproliferative effects |
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of cyclopropane derivatives. For example, modifications that increase ring strain or introduce electron-withdrawing groups have been shown to improve enzyme affinity and selectivity .
Moreover, a comparative analysis of fluorinated versus non-fluorinated cyclopropanes revealed that the presence of fluorine can significantly alter pharmacokinetic properties, such as bioavailability and metabolic stability .
Properties
Molecular Formula |
C6H9FO2 |
---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
ethyl 1-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9FO2/c1-2-9-5(8)6(7)3-4-6/h2-4H2,1H3 |
InChI Key |
JAGFRZOELKDQBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)F |
Origin of Product |
United States |
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